

Part 1: The Molecular Architecture & Conformational Dynamics

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Compound of Interest

Compound Name: 4-(Piperidin-4-ylmethyl)benzamide

CAS No.: 333795-12-3

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The core efficacy of N-substituted benzamides often relies on restricting the rotation of the amide bond relative to the phenyl ring. This "conformational lock" is frequently achieved through ortho-substitution.

The "Pseudo-Ring" Phenomenon

In many bioactive benzamides (particularly D2 antagonists), an ortho-substituent (e.g., -OCH₃, -OH, -F) functions as a hydrogen bond acceptor for the amide nitrogen proton.

- Mechanism: This forms a stable 6-membered pseudo-ring (intramolecular hydrogen bond).
- Consequence: It forces the amide carbonyl to be coplanar with the phenyl ring, usually in an anti conformation relative to the ortho-substituent. This planarity is critical for fitting into the narrow binding crevices of GPCRs like D2.

Electronic Tuning

- Electron Withdrawing Groups (EWGs): Substituents like -Cl or -SO₂NH₂ at the meta (5-position) often enhance lipophilicity and metabolic stability while influencing the pKa of the amide proton.
- Electron Donating Groups (EDGs): Para-amino groups (as seen in Procainamide or Metoclopramide) can modulate the electron density of the carbonyl oxygen, affecting its H-

bond accepting capability at the receptor site.

Part 2: Case Study A — Dopamine D2/D3 Antagonists (The Orthopramides)

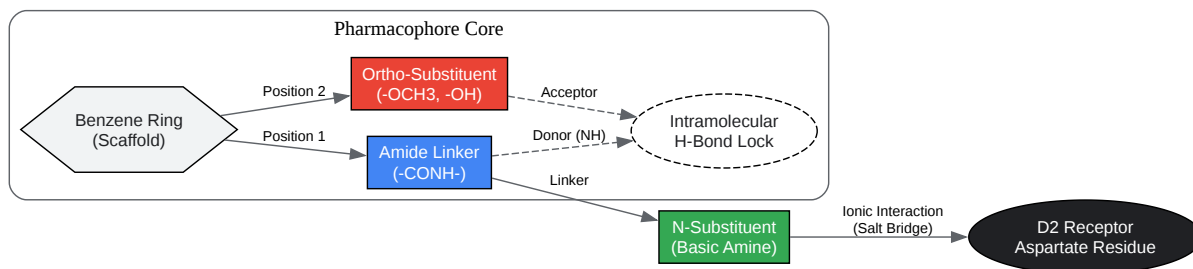
This class, exemplified by Sulpiride, Raclopride, and Metoclopramide, relies heavily on the benzamide core.

Table 1: SAR of Benzamide D2 Antagonists

Structural Feature	Modification	Impact on Activity	Mechanistic Rationale
Ortho-Position (2-pos)	-H	Inactive/Low Potency	Free rotation of amide bond disrupts pharmacophore alignment.
-OCH ₃ (Methoxy)	High Potency	Forms intramolecular H-bond (S(6) motif), locking conformation.	
-OH (Hydroxy)	High Potency	Similar H-bond lock (seen in Salicylamides like Raclopride).	
Meta-Position (5-pos)	-Cl, -Br, -SO ₂ NH ₂	Increases Potency	Halogens fill hydrophobic pockets; Sulfonamides add H-bond donors.
N-Substituent	Diethylaminoethyl	Moderate (Metoclopramide)	Flexible chain; moderate D2 affinity, 5-HT4 agonist activity.
Pyrrolidinylmethyl	High (Sulpiride)	Stereocenter introduces chirality; (S)-enantiomer is often more active.	
Benzyl-pyrrolidine	Very High (Remoxipride)	Bulky lipophilic group engages secondary hydrophobic pockets.	

Visualization: The D2 Pharmacophore Logic

The following diagram illustrates the critical "Conformational Lock" and the bipartite binding mode required for D2 antagonism.



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Figure 1: The "Orthopramide" Pharmacophore. Note the critical intramolecular hydrogen bond (yellow) that planarizes the molecule for receptor entry.

Part 3: Case Study B — HDAC Inhibitors (Class I Selective)

In epigenetics, N-substituted benzamides (e.g., Entinostat/MS-275, Mocetinostat) serve as Zinc Binding Groups (ZBGs). Unlike the pan-HDAC hydroxamates (e.g., Vorinostat), benzamides often show selectivity for HDAC 1, 2, and 3.

The 2-Amino Benzamide Warhead

Unlike the D2 antagonists where the ortho-group locks conformation, in HDAC inhibitors, the ortho-amino group is part of the catalytic machinery interaction.

- Zinc Chelation: The carbonyl oxygen and the ortho-amino group coordinate the Zn^{2+} ion at the bottom of the HDAC catalytic tunnel.
- Kinetic Selectivity: Benzamides exhibit "slow-on/slow-off" binding kinetics compared to hydroxamates, often leading to more durable pharmacodynamic effects.

Key SAR Rule: The N-substituent in HDAC inhibitors is usually a long, hydrophobic "Cap" group connected via a linker (often aromatic) that spans the tunnel to interact with the rim of

the enzyme.

Part 4: Synthetic Protocols

To ensure reproducibility, we utilize the HATU-mediated coupling for complex amines and the Acid Chloride method for robust, simple substrates.

Protocol A: HATU Coupling (High Fidelity)

Best for: Chiral amines, acid-sensitive substrates, or preventing racemization.

Reagents:

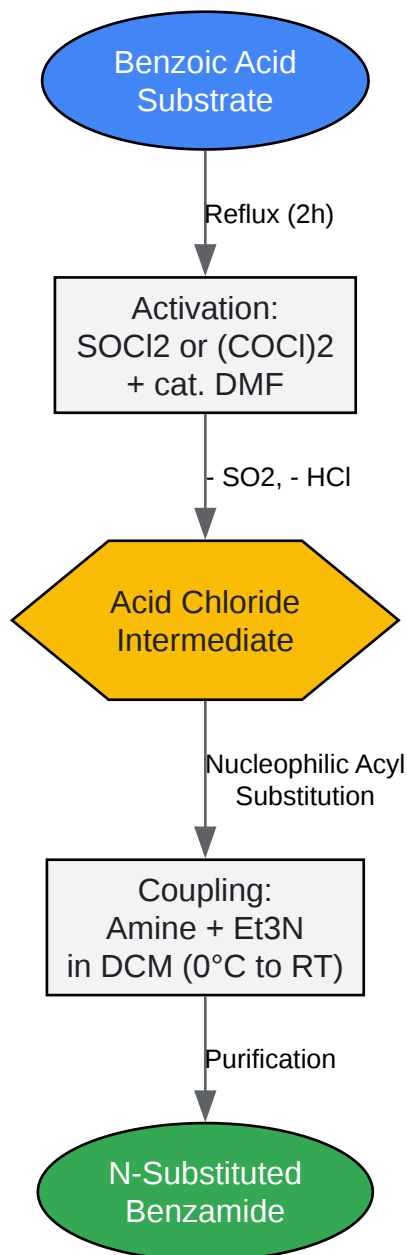
- Substituted Benzoic Acid (1.0 equiv)
- Amine (R-NH₂) (1.1 equiv)
- HATU (1.2 equiv)
- DIPEA (Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

- Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.
- Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT).
- Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10-15 minutes to form the activated ester (O-At ester).
- Amine Addition: Add the amine (dissolved in minimal DMF if solid).
- Reaction: Stir at RT for 2–12 hours. Monitor via LC-MS (Target mass M+H).
- Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄.

Protocol B: Acid Chloride Generation (Scale-Up)

Best for: Non-sensitive substrates, bulk synthesis.



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Figure 2: Acid Chloride Synthetic Pathway. Critical control point: Removal of excess thionyl chloride before amine addition to prevent side reactions.

Part 5: Biological Validation Protocols

Trustworthy SAR data requires robust assays. Below are the industry-standard protocols for validating these specific benzamide activities.

Dopamine D2 Receptor Binding (Radioligand Displacement)

- Source Tissue: Rat striatal membranes or CHO cells expressing human D2R.
- Radioligand: [³H]-Raclopride (Specific Activity ~70-80 Ci/mmol).
- Protocol:
 - Incubate membranes (20-50 µg protein) with [³H]-Raclopride (0.5 - 2.0 nM) and varying concentrations of the test benzamide (10⁻¹⁰ to 10⁻⁵ M).
 - Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
 - Incubation: 60 minutes at 25°C (equilibrium).
 - Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
 - Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

HDAC Fluorometric Activity Assay

- Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
- Protocol:
 - Incubate recombinant HDAC isoform (e.g., HDAC1) with test benzamide in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
 - Add fluorogenic substrate and incubate for 30 min at 37°C.

- Developer Step: Add trypsin/developer solution to cleave the deacetylated lysine, releasing the fluorophore (AMC).
- Read: Measure fluorescence (Ex 350-360 nm / Em 450-460 nm).
- Validation: Benzamides (Entinostat) should show time-dependent inhibition (pre-incubation increases potency).

References

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